molecular formula C9H13N3O5 B13435769 1-alpha-L-Ribofuranosylcytosine

1-alpha-L-Ribofuranosylcytosine

Cat. No.: B13435769
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-YDLFOAGRSA-N
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Description

4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Glycosylation: reactions to attach the tetrahydrofuran ring.

    Oxidation and reduction: steps to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: for controlled synthesis.

    Chromatographic techniques: for purification.

    Automated synthesis: systems to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

    Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Inhibits specific enzymes involved in metabolic pathways.

    Biomolecular interactions: Studies of interactions with DNA and RNA.

Medicine

    Drug development: Potential use in the development of therapeutic agents.

    Diagnostic tools: Used in the design of diagnostic assays.

Industry

    Material science: Used in the synthesis of advanced materials.

    Chemical manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:

    Bind to active sites: of enzymes, inhibiting their activity.

    Interact with nucleic acids: , affecting replication or transcription processes.

    Modulate receptor activity: , influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: A nucleoside analog with similar structural features.

    4-Amino-1-(2-deoxy-β-D-ribofuranosyl)pyrimidin-2(1H)-one: Another nucleoside analog used in medicinal chemistry.

Uniqueness

4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m0/s1

InChI Key

UHDGCWIWMRVCDJ-YDLFOAGRSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@H]([C@@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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